Rifamycin Sodium is a semi-synthetic antibiotic belonging to the rifamycin group of antibiotics. [] It is derived from Streptomyces mediterranei, a bacterium found in the soil. [] While commonly known for its therapeutic applications, Rifamycin Sodium also serves as a valuable tool in various scientific research fields. Its primary role in research stems from its ability to inhibit bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial RNA synthesis. [, , , , ] This inhibition mechanism makes Rifamycin Sodium a powerful agent for studying bacterial gene expression, growth, and various cellular processes.
Source: Rifamycin sodium is a semi-synthetic derivative of rifamycin S, which is produced through the fermentation process of Amycolatopsis mediterranei. The parent compound, rifamycin B, was first isolated in the 1950s and has since undergone various modifications leading to the development of several derivatives including rifampicin and rifaximin .
Classification: Rifamycin sodium is classified as a broad-spectrum antibiotic. It is particularly effective against gram-positive bacteria and is used extensively in clinical settings for treating tuberculosis. Its classification within the antibiotic category highlights its mechanism of inhibiting bacterial RNA synthesis.
The synthesis of rifamycin sodium involves several key steps that can vary based on the specific production process utilized. Two notable methods are:
Rifamycin sodium has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for rifamycin sodium is , with a molecular weight of approximately 719.76 g/mol .
Key Structural Features:
The InChI key for rifamycin sodium is YVOFSHPIJOYKSH-NLYBMVFSSA-M, indicating its unique chemical identity .
Rifamycin sodium participates in various chemical reactions that are pivotal for its synthesis and functionality:
The primary mechanism of action for rifamycin sodium involves inhibition of bacterial RNA polymerase. By binding to the β-subunit of this enzyme, it prevents the transcription of DNA into RNA, effectively halting protein synthesis in susceptible bacteria. This action leads to bactericidal effects against mycobacterial species such as Mycobacterium tuberculosis.
Key Points:
Rifamycin sodium exhibits distinctive physical and chemical properties:
Key Data:
Rifamycin sodium has several significant applications in both clinical and research settings:
Rifamycin sodium belongs to the ansamycin antibiotic class, characterized by a chromophoric naphthoquinone core bridged by an aliphatic "ansa" chain (from Latin ansa, meaning "handle"). This structural family is biosynthesized through a type I polyketide synthase (PKS) pathway using 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit. The PKS machinery incorporates two acetate and eight propionate extender units, followed by post-PKS modifications including oxidations, glycosylations, and ring closures [1] [9]. The rifamycin biosynthetic gene cluster (rif cluster) spans ~90 kb and contains genes for AHBA formation (e.g., rifG-rifN), polyketide assembly (rifA-rifE), and tailoring enzymes (e.g., cytochrome P450s) [1] [8]. Semisynthetic derivatives like rifampicin and rifaximin are generated through chemical modifications at the C-3 and C-4 positions of the naphthoquinone ring, enhancing bioavailability and antimicrobial spectrum [2] [9].
Table 1: Key Structural Features of Rifamycins
Feature | Rifamycin B | Rifamycin SV | Rifamycin Sodium |
---|---|---|---|
C-25 Substituent | Glycolic acid moiety | Hydroxyl group | Hydroxyl group (sodium salt) |
C-4 Oxidation State | Quinone | Hydroquinone | Hydroquinone |
Solubility | Low in water | Moderate | High water solubility |
Bioactivity | Weak | Potent antibacterial | Potent antibacterial |
Rifamycin sodium is the monosodium salt of rifamycin SV, first isolated in 1957 from Amycolatopsis mediterranei (then Streptomyces mediterranei) fermentation broths. Initial studies identified rifamycin B as the primary fermentation product, but it exhibited poor antibacterial activity. Spontaneous hydrolysis and air oxidation converted rifamycin B into rifamycin S (quinone form), which was then reduced to bioactive rifamycin SV (hydroquinone form) [2] [9]. The sodium salt formulation was developed to enhance aqueous solubility and stability, facilitating intravenous administration. Industrial optimization led to mutant strains (e.g., A. mediterranei U32) that directly produce rifamycin SV, bypassing rifamycin B accumulation [1] [5]. Rifamycin sodium’s approval for travelers' diarrhea (trade name Aemcolo®) underscores its clinical relevance [9].
1.2.1. Amycolatopsis mediterranei as the Primary Producer
A. mediterranei is a Gram-positive actinomycete and the sole natural producer of rifamycins. Industrial strains include the rifamycin B-producing S699 and rifamycin SV-producing U32. Rifamycin biosynthesis occurs in late growth phases under precise nutritional conditions: carbon sources (e.g., glucose), nitrogen (e.g., soybean meal), and trace metals (e.g., Co²⁺, Zn²⁺) [3] [6]. Dissolved oxygen is critical for cytochrome P450-mediated steps; oxygen-limited cultures accumulate intermediates like rifamycin W [6]. Genetic engineering strategies boost yields:
The conversion of rifamycin B to rifamycin SV involves enzymatic and spontaneous steps:
Table 2: Industrial Strains and Rifamycin Production
Strain | Rifamycin Type | Yield | Genetic Modification |
---|---|---|---|
A. mediterranei S699 | Rifamycin B | Up to 500 mg/L | Wild-type |
A. mediterranei U32 | Rifamycin SV | Industrially optimized | Spontaneous mutant |
A. mediterranei Msb-HbCYP5 | Rifamycin B | 2.2× higher | VHb-P450 fusion protein expression [6] |
DCO36ΔrifQ | 24-Desmethyl rifamycin B | 62% higher | rifQ deletion [3] |
Industrial fermentation leverages mutant strains and dissolved oxygen control to direct biosynthesis toward rifamycin SV, which is then purified and converted to the sodium salt for clinical use [1] [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7